2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate
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Overview
Description
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate typically involves multiple steps:
Initial Reaction: The reaction between dimethylamine and ethylene oxide forms 2-[2-(dimethylamino)ethoxy]ethanol.
Intermediate Formation: This intermediate is then reacted with a suitable isocyanate to form the carbamate linkage.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is common to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate undergoes various chemical reactions:
Oxidation: The tertiary amine groups can be oxidized to form N-oxides.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed.
Major Products
Oxidation: N-oxides of the tertiary amine groups.
Reduction: Primary and secondary amines.
Substitution: Various substituted ethers.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Properties
CAS No. |
351197-46-1 |
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Molecular Formula |
C24H48N4O6 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl N-[3-[[2-[2-(dimethylamino)ethoxy]ethoxycarbonylamino]methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C24H48N4O6/c1-23(2)16-20(26-22(30)34-15-13-32-11-9-28(6)7)17-24(3,18-23)19-25-21(29)33-14-12-31-10-8-27(4)5/h20H,8-19H2,1-7H3,(H,25,29)(H,26,30) |
InChI Key |
ALANNFAXTFZBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OCCOCCN(C)C)NC(=O)OCCOCCN(C)C)C |
Origin of Product |
United States |
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